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New York, NY — November 24, 2025 — The combination of the novel BET inhibitor, BMS-
986158, with the established JAK inhibitor, ruxolitinib, is demonstrating promising efficacy and
a manageable safety profile in patients with intermediate- to high-risk myelofibrosis (MF).
Preliminary data from the ongoing CA011-023 phase 1/2 clinical trial suggest that this
combination therapy could offer a significant improvement over existing treatment options by
targeting complementary signaling pathways involved in the disease's progression.

Myelofibrosis is a serious bone marrow disorder characterized by the formation of scar tissue in
the bone marrow, leading to severe anemia, weakness, fatigue, and an enlarged spleen.
Ruxolitinib, a potent inhibitor of Janus kinases JAK1 and JAK2, has been a standard of care for
myelofibrosis, effectively reducing spleen size and alleviating symptoms.[1] However, its effects
on the underlying disease biology are limited. BMS-986158, an inhibitor of the Bromodomain
and Extra-Terminal (BET) family of proteins, represents a novel therapeutic approach. BET
proteins are epigenetic "readers" that regulate the transcription of genes involved in
inflammation and cancer cell growth.[2][3] By inhibiting BET proteins, BMS-986158 can
modulate the expression of key oncogenes and inflammatory cytokines implicated in
myelofibrosis.[4]

The rationale for combining a BET inhibitor with a JAK inhibitor lies in their potential for
synergistic effects. While ruxolitinib directly targets the hyperactive JAK-STAT signaling
pathway, a hallmark of myelofibrosis, BMS-986158 targets the downstream transcriptional
machinery that drives the production of inflammatory cytokines and other disease-promoting
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factors.[5] Preclinical studies have suggested that this dual-pronged attack could lead to a
more profound and durable response.[4]

Clinical Efficacy of Combination Therapy

The CA011-023 trial (NCT04817007) is a phase 1/2 study evaluating the safety and efficacy of
BMS-986158 in combination with ruxolitinib in treatment-naive patients with myelofibrosis (Part
1A) and with fedratinib in patients with relapsed or refractory disease.[6] The primary endpoints
of the dose-escalation phase include safety, tolerability, and the determination of the
recommended phase 2 dose.[7] Secondary endpoints include spleen volume reduction (SVR).

[7]

Initial results from Part 1A of the study have been encouraging, demonstrating a significant
reduction in spleen volume for patients receiving the combination therapy.

Table 1. Spleen Volume Reduction (SVR) in Ruxolitinib-Naive Myelofibrosis Patients Treated
with BMS-986158 and Ruxolitinib (CA011-023, Part 1A)

Percentage of Patients Achieving SVR

Timepoint

235%
Week 12 83% (5 out of 6 patients)
Week 24 100% (6 out of 6 patients)

Data from patients receiving BMS-986158 at doses of 2.0 or 3.0 mg.[1]

These early findings suggest that the combination of BMS-986158 and ruxolitinib can induce
deep and sustained reductions in spleen size, a key indicator of treatment response in
myelofibrosis.

Safety and Tolerability

The combination of BMS-986158 and ruxolitinib has shown a manageable safety profile in the
CA011-023 trial. The most common treatment-related adverse events (TRAES) were
hematological, which is consistent with the known side effects of both drug classes.
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Table 2: Grade 3/4 Treatment-Related Adverse Events (TRAES) in Ruxolitinib-Naive
Myelofibrosis Patients Treated with BMS-986158 and Ruxolitinib (CA011-023, Part 1A)

Adverse Event Percentage of Patients (n=11)
Thrombocytopenia 45% (5 patients)

Anemia 9% (1 patient)

Neutropenia 9% (1 patient)

Hypertension 9% (1 patient)

Data as of September 2, 2022.[1]

Dose-limiting toxicities (DLTs) were observed in two patients in this arm of the study, both of
which were thrombocytopenia.[1] These events were generally manageable with dose
modifications.

Experimental Protocols

CA011-023 Clinical Trial (Part 1A)

Study Design: This is a phase 1/2, open-label, dose-escalation and dose-expansion study.

o Patient Population: The trial enrolled adult patients (18 years or older) with a diagnosis of
primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF
who were intermediate- or high-risk and had not previously been treated with a JAK inhibitor.

[8]

o Treatment Regimen: Patients received oral BMS-986158 at escalating doses (2.0, 3.0, and
3.75 mg) once daily for 5 days followed by 2 days off, in combination with oral ruxolitinib at a
starting dose of 15 mg twice daily.[7]

o Assessments: Spleen volume was assessed by magnetic resonance imaging (MRI) or
computed tomography (CT) at baseline and at specified intervals during the study. Safety
was monitored through the recording of adverse events, laboratory tests, and physical
examinations.
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Visualizing the Mechanisms and Workflow

To better understand the scientific basis and practical application of this combination therapy,
the following diagrams illustrate the key signaling pathways, the clinical trial workflow, and the
synergistic relationship between BMS-986158 and ruxolitinib.
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Caption: Dual inhibition of the JAK-STAT and BET pathways.
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Caption: Workflow of the CA011-023 clinical trial.
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Caption: Synergistic targeting of myelofibrosis pathways.

Conclusion and Future Directions

The combination of BMS-986158 and ruxolitinib represents a promising strategy in the
treatment of myelofibrosis. By targeting two distinct but interconnected pathways, this
combination therapy has the potential to induce deeper and more durable responses than are
achievable with JAK inhibitor monotherapy. The early data from the CA011-023 trial are
encouraging, demonstrating significant spleen volume reduction and a manageable safety
profile. Further investigation in the ongoing dose-expansion phase of the trial will be crucial to
confirm these findings and to fully elucidate the clinical benefit of this novel combination
therapy. The development of such combination approaches marks a significant step forward in
the quest for more effective and disease-modifying treatments for patients with myelofibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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